(E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate
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Overview
Description
(E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate is an organic compound with the molecular formula C9H17NO3. It is a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxybutenyl moiety, and a carbamate functional group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxybutenyl precursor. One common method includes the use of tert-butyl chloroformate and 4-hydroxy-2-buten-1-amine under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the butenyl moiety can be reduced to form a saturated compound.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound such as an aldehyde or ketone.
Reduction: Formation of a saturated carbamate derivative.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
(E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutenyl moiety can form hydrogen bonds or other interactions with active sites, while the carbamate group can act as a leaving group in enzymatic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-hydroxybut-2-en-1-yl)carbamate
- tert-Butyl N-(4-hydroxybut-2-en-1-yl)carbamate
Uniqueness
(E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate is unique due to its specific configuration and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and interaction profiles with molecular targets.
Properties
IUPAC Name |
tert-butyl N-[(E)-4-hydroxybut-2-enyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h4-5,11H,6-7H2,1-3H3,(H,10,12)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNNEQMTIKFYLS-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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